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Compound of Interest |

[(2R)-oxolan-2-yllmethanamine
Compound Name:
hydrochloride
CAS No.: 7175-80-6
\ J

Executive Summary

This guide details the integration of [(2R)-oxolan-2-ylJmethanamine hydrochloride (CAS:
7175-80-6) into high-throughput parallel synthesis workflows. As a chiral building block, this
compound introduces a metabolically stable tetrahydrofuran (THF) moiety, often serving as a
bioisostere for hydrophobic rings or to modulate physicochemical properties (LogD, solubility)
in drug candidates (e.g., kinase inhibitors, HIV protease inhibitors).

Unlike its free base oil counterpart, the hydrochloride salt offers superior oxidative stability and
weighing precision for automated dispensing. However, its use requires specific "in-situ
neutralization” protocols to ensure reactivity without compromising enantiomeric purity or yield.

Chemical Profile & Technical Specifications[1][2][3]
[4]
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Property Specification

IUPAC Name [(2R)-oxolan-2-yllmethanamine hydrochloride
Common Name (R)-Tetrahydrofurfurylamine HCI

CAS Number 7175-80-6

Molecular Weight 137.61 g/mol

Appearance White to off-white crystalline solid

(R)-enantiomer (Check ee% > 98% for

Chirality
MedChem)
N High: Water, Methanol, DMSO; Moderate: DMF;
Solubility
Low: DCM, Toluene
pKa (Conjugate Acid) ~9.5 (estimated for primary amine)
Hygroscopicity Moderate (Store in desiccator)

Parallel Synthesis Strategy: The "Salt-Break™
Protocol

The critical challenge in using amine hydrochlorides in parallel synthesis is ensuring the
complete liberation of the nucleophilic free amine without precipitating insoluble salts that clog
liquid handling tips.

Causality & Experimental Logic

* Why the Salt? The free amine oxidizes slowly to the imine/aldehyde upon air exposure and is
difficult to dispense accurately (viscous oil). The HCI salt is a stable solid, allowing for
precise gravimetric dispensing (e.g., Mettler Toledo Quantos systems).

e The Challenge: The protonated ammonium species (

) is non-nucleophilic.

e The Solution: Use a Homogeneous Base Scavenging System. We utilize
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-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF or NMP) to create a soluble
buffer system that releases the free amine in situ.

Automated Workflow Diagram

The following decision tree illustrates the logic for handling this specific building block in library
generation.

Start: Weighing & Dispensing

Solvent Selection:
DMF or NMP (Required for Salt Sol.)

Activation:

Add 3.0 eq. DIPEA No (Add MeOH co-solvent)

Self-Validation Step:
Is Solution Clear?

Path A: Amide Coupling Path B: SNAr Path C: Reductive Amination
(HATU/Acid) (Cl-Heterocycle/Heat) (Aldehyde/STAB)

QC: LCMS & Chiral SFC

Click to download full resolution via product page

Figure 1: Decision tree for integrating amine salts into automated synthesis workflows.
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Validated Experimental Protocols
Module A: Amide Coupling (Automated)

Objective: Synthesis of amide libraries targeting GPCRs. Mechanism: HATU-mediated
activation of carboxylic acids followed by nucleophilic attack of the (R)-THF-amine.

Protocol:
e Preparation of Amine Stock (0.2 M):

o Weigh 275 mg (2.0 mmol) of [(2R)-oxolan-2-yljmethanamine HCI into a 20 mL scintillation
vial.

o Add 8.0 mL of anhydrous DMF.

o Add 1.05 mL (6.0 mmol, 3.0 eq) of DIPEA. Note: Solution may warm slightly; ensure
complete dissolution.

o Reaction Assembly:
o Dispense 100 pL of Carboxylic Acid stock (0.2 M in DMF) into the reaction plate.
o Add 100 pL of the Amine/DIPEA Stock prepared in Step 1.
o Add 100 pL of HATU solution (0.2 M in DMF).
* Incubation:
o Seal plate and shake at room temperature for 16 hours.
o Work-up:
o Evaporate solvent (Genevac).
o Resuspend in DMSO/MeOH (1:1) for HPLC purification.

Self-Validating Check:
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e Pre-Reaction: Ensure the Amine/DIPEA stock is a clear, homogeneous solution. If turbidity
exists (amine salt crashing out), add 10% MeOH to the stock solution.

Module B: Nucleophilic Aromatic Substitution (SNATr)

Objective: Scaffold decoration of chloropyrimidines or chloropyridines. Mechanism: Addition-
Elimination reaction.

Protocol:
e Substrate: 0.1 mmol of 2,4-dichloropyrimidine in 500 pL NMP.

e Reagent: Add 0.12 mmol (1.2 eq) of [(2R)-oxolan-2-ylijmethanamine HCI (solid dispense or
slurry).

e Base: Add 0.3 mmol (3.0 eq) of TEA (Triethylamine). Note: TEA is preferred here if heating
>80°C as DIPEA can undergo Hofmann elimination side reactions at very high temps over
long periods, though rare.

e Conditions: Heat at 90°C for 12 hours.

 Purification: Direct injection onto Prep-HPLC (Acidic method).

Module C: Reductive Amination

Objective: Synthesis of secondary amines. Constraint: Do NOT premix the HCI salt with the
aldehyde without base, as acid catalyzes acetal formation or polymerization of sensitive
aldehydes.

Protocol:

o Neutralization: Dissolve [(2R)-oxolan-2-yljmethanamine HCI (1.0 eq) in MeOH/DCM (1:1)
with DIPEA (1.0 eq) before adding to the aldehyde.

¢ Imine Formation: Add Aldehyde (1.0 eq). Shake for 2 hours.

e Reduction: Add STAB (Sodium Triacetoxyborohydride, 2.0 eq) as a solid or slurry.
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¢ Quench: Add 10% aq. NaHCO3.

Reaction Scope & Pathway Visualization

The following diagram details the chemical transformations accessible with this building block.

R-COOH Chiral Amide
(HATU/Base) (Kinase Linker)
Ar-Cl N-Aryl Amine
(SNAr/Heat) (Scaffold Decoration)
R-CHO Secondary Amine
(NaBH(OAC)3) (Solubility Tag)
R-SO2CI - Sulfonamide
(Pyridine) (Metabolic Stability)

Click to download full resolution via product page

[(2R)-oxolan-2-yllmethanamine HCI

Figure 2: Synthetic versatility of the (R)-tetrahydrofurfuryl amine scaffold.
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at: [https://www.benchchem.com/product/b569865#use-of-2r-oxolan-2-yl-methanamine-
hydrochloride-in-parallel-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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